2-Ethoxyethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
2-Ethoxyethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H27BrN2O6 and its molecular weight is 471.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-ethoxyethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 470.10525 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activity
A study highlighted the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their application in antiviral research. These compounds showed significant inhibition against retroviruses, indicating potential for therapeutic use against viruses like HIV. The research demonstrates the importance of chemical modifications in enhancing antiviral activity (Hocková et al., 2003).
Anti-inflammatory and Analgesic Agents
Another application involves the synthesis of novel compounds derived from visnaginone and khellinone, aimed at producing anti-inflammatory and analgesic agents. These compounds, featuring modifications in the pyrimidine structure, demonstrated significant COX-2 inhibition and had notable analgesic and anti-inflammatory activities, showcasing the compound's utility in developing new pharmacological agents (Abu‐Hashem et al., 2020).
Chemical Reactivity and Synthesis of Derivatives
Research on the chemical reactivity of positions in Biginelli-type compounds led to the synthesis of new dihydropyrimidine derivatives. This study not only expands the understanding of the compound's reactivity but also opens avenues for creating novel derivatives with potential biological activities (Namazi et al., 2001).
Structural Analysis and Crystallography
Crystal structure analysis of reduced pyrimidine derivatives provides insights into the molecular dimensions and conformational properties of these compounds. Such structural analyses are crucial for understanding the compound's interactions at the molecular level and its potential biological activities (Begum et al., 2009).
Antimicrobial Activity
Synthesis and evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids for antimicrobial activity demonstrated the compound's utility in developing antimicrobial agents. These derivatives exhibited significant antibacterial and antifungal activities, indicating their potential in addressing microbial resistance (Shastri et al., 2019).
Properties
IUPAC Name |
2-ethoxyethyl 6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN2O6/c1-6-27-8-9-29-19(24)16-12(3)23(4)20(25)22-17(16)13-10-14(21)18(28-7-2)15(11-13)26-5/h10-11,17H,6-9H2,1-5H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDJDOGPACYALS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Br)OCC)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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